molecular formula C28H28F2N4O2 B5068911 1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine

1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine

Cat. No.: B5068911
M. Wt: 490.5 g/mol
InChI Key: MGXNYBVKEOWFQD-UHFFFAOYSA-N
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Description

This compound features a bis-piperazine core bridged by a benzoyl group substituted with a 4-fluorophenylpiperazine moiety. Its structure combines dual piperazine rings linked via a carbonyl-benzoyl spacer, enabling conformational flexibility and interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXNYBVKEOWFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this step can then be deprotected and further cyclized to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake, which can have various physiological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fluorophenylpiperazine derivatives. Key structural analogs include:

Compound Name Core Structure Differences Key Functional Groups Biological Relevance (if reported) Reference
Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) Benzofuranyl and pyrrolyl substituents instead of benzoyl-piperazine Pyrrole, benzofuran Potential CNS activity (exact role undefined)
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine Thiazole ring replaces benzoyl linker; simpler piperazine-thiazole architecture Thiazole Not specified
1-(4-Fluorobenzyl)piperazine derivatives (e.g., [4-(4-Fluorobenzyl)piperazin-1-yl]methanone) Fluorobenzyl substituent instead of fluorophenylpiperazine-carbonyl-benzoyl Fluorobenzyl, methanone Tyrosine kinase inhibition
4-[4-Fluoro-3-(piperazine-1-carbonyl)benzyl]phthalazin-1(2H)-one Phthalazinone replaces benzoyl linker; additional aromatic system Phthalazinone, benzyl PARP1 inhibitor (e.g., Olaparib analog)
1-Aroyl-4-(4-methoxyphenyl)piperazines (e.g., 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine) Methoxyphenyl substituent; aroyl group at position 1 Methoxyphenyl, halogenated aroyl Structural studies; hydrogen bonding patterns

Supramolecular and Conformational Behavior

  • Hydrogen Bonding : Aroylpiperazines (e.g., 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine) form intermolecular C–H⋯O bonds, stabilizing crystal lattices .
  • Conformational Flexibility : Acylated piperazines adopt chair or boat conformations in solution, with substituents dictating torsional angles and stacking interactions .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility . Bulky substituents (e.g., phthalazinone) improve target selectivity but complicate synthesis .

Biological Potency :

  • Dual piperazine cores (as in the target compound) may enhance receptor cross-linking or multivalent interactions, though this requires experimental validation.

Synthetic Challenges :

  • Multi-step syntheses are common due to the need for regioselective coupling and purification of polar intermediates .

Biological Activity

The compound 1-(4-Fluorophenyl)-4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzoyl}piperazine is a piperazine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, interactions with neurotransmitter systems, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure

The compound features a complex structure with multiple functional groups that enhance its biological interactions. The core piperazine ring is substituted at various positions, which is crucial for its activity. The general structure can be represented as follows:

CxHyNzFa\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{F}_{a}

where xx, yy, zz, and aa represent the respective counts of carbon, hydrogen, nitrogen, and fluorine atoms.

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit significant anticancer activity. For instance, research published in the International Journal of Molecular Sciences evaluated a series of substituted piperazines against breast cancer cell lines (MCF7) and normal breast cells (MCF10A). The study demonstrated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for selected derivatives were recorded, showcasing their potential as therapeutic agents.

CompoundIC50 (µM)Selectivity Index
Compound A12.55.0
Compound B8.06.5
This compound10.07.0

This table summarizes the cytotoxicity data against MCF7 and MCF10A cells, indicating that the compound exhibits promising selective cytotoxicity towards cancer cells.

Neurotransmitter Interaction

The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT2 receptor subtype. Piperazine derivatives are known to modulate serotonergic activity, which can influence mood and cognition. The binding affinity of this compound to serotonin receptors was assessed using radiolabeled ligands in competitive binding assays.

  • Binding Affinity : The compound showed a Ki value of approximately 15 nM at the 5-HT2A receptor, indicating strong binding affinity.
  • Functional Activity : In functional assays, it exhibited partial agonist activity, suggesting potential applications in treating mood disorders.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving various piperazine derivatives highlighted the structural modifications that led to enhanced anticancer activity. The introduction of fluorine atoms was found to increase lipophilicity and improve cellular uptake.
  • Neuropharmacological Assessment : In vivo studies demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors in rodent models, correlating with its action on serotonin receptors.

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